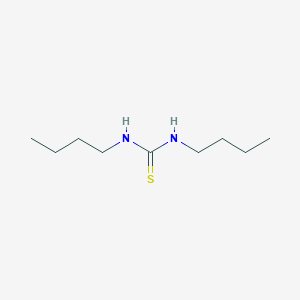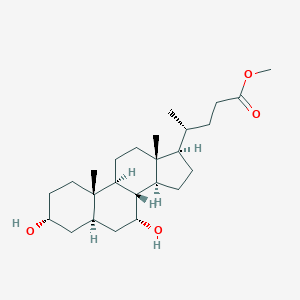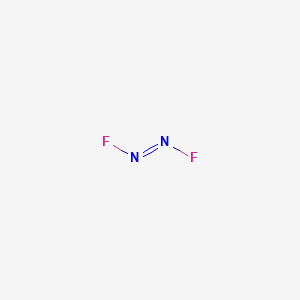
(E)-Difluorodiazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Difluorodiazene, also known as F2NN, is a chemical compound that contains two fluorine atoms and one nitrogen atom. It is a highly reactive compound that has been the subject of scientific research due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of (E)-Difluorodiazene is not fully understood. However, it is believed to interact with proteins and enzymes in the body, leading to various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
(E)-Difluorodiazene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-Difluorodiazene in lab experiments include its high reactivity and potential applications in various fields. However, its high reactivity also makes it difficult to work with, and it requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of (E)-Difluorodiazene. One area of research is the development of new methods for synthesizing the compound. Another area of research is the study of its potential applications in the field of organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of (E)-Difluorodiazene and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (E)-Difluorodiazene is a complex process that requires specialized equipment and expertise. It can be produced by reacting nitrogen difluoride (NF2) with an azide compound. One of the most common methods of synthesizing (E)-Difluorodiazene is by reacting NF2 with sodium azide (NaN3) in the presence of a catalyst such as copper(I) chloride (CuCl) or silver(I) fluoride (AgF).
Applications De Recherche Scientifique
(E)-Difluorodiazene has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential propellant for rocket engines, as a reagent for organic synthesis, and as a potential therapeutic agent for the treatment of cancer.
Propriétés
Numéro CAS |
13776-62-0 |
|---|---|
Nom du produit |
(E)-Difluorodiazene |
Formule moléculaire |
F2N2 |
Poids moléculaire |
66.011 g/mol |
Nom IUPAC |
(E)-difluorodiazene |
InChI |
InChI=1S/F2N2/c1-3-4-2/b4-3+ |
Clé InChI |
DUQAODNTUBJRGF-UHFFFAOYSA-N |
SMILES isomérique |
N(=N/F)\F |
SMILES |
N(=NF)F |
SMILES canonique |
N(=NF)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



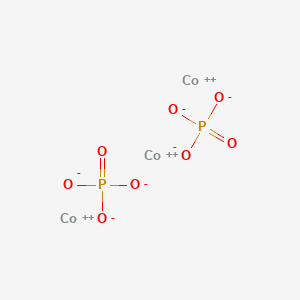
![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)


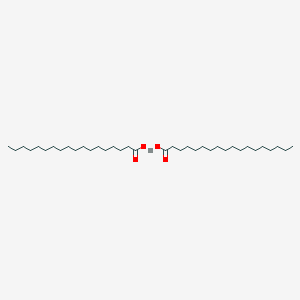
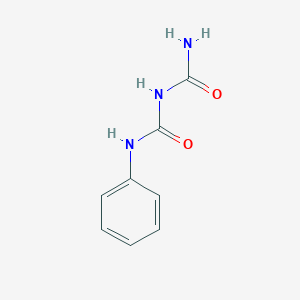
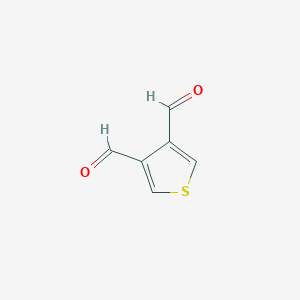
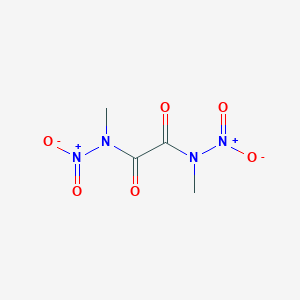
![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)
